molecular formula C17H18FN3O3 B2724342 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034327-12-1

2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2724342
CAS No.: 2034327-12-1
M. Wt: 331.347
InChI Key: ZJLCSUVVWUCOPI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is an intermediate in organic synthesis, particularly in the synthesis of boric acid ester intermediates with benzene rings, achieved through multi-step substitution reactions (Huang et al., 2021).
  • Structural Characterization : Advanced techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed for structural confirmation. X-ray diffraction is used for crystallographic analysis, and DFT (Density Functional Theory) calculations provide insights into molecular structures and physicochemical properties (Huang et al., 2021).

Chemical Reactivity and Properties

  • Oxidation Reactions : Studies on the oxidation of hydrocarbons using catalytic systems involving pyrrolidinyl compounds demonstrate the compound's potential in facilitating specific chemical transformations (Shul’pin et al., 2012).
  • Antifungal Agent Synthesis : It is used in synthesizing antifungal agents like voriconazole, where its structure plays a crucial role in setting the relative stereochemistry of key intermediates (Butters et al., 2001).
  • Anticancer Activity : Derivatives of compounds similar to 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone show potential in anticancer research, with molecular docking studies indicating their possible roles as anti-neoplastic agents (Mary et al., 2015).

Photophysical Properties

  • Optical Properties and Fluorophore Development : The compound's derivatives, when fused with other molecular structures, can exhibit significant optical properties, making them suitable for materials science applications and the development of new fluorophores (Schmidt et al., 2009).

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLCSUVVWUCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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